1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea
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Overview
Description
1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea is an organic compound that features both an indole and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with thiazol-2-ylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The urea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives.
Scientific Research Applications
1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-3-(thiazol-4-yl)urea: Similar structure but with a different position of the thiazole ring.
1-(1-methyl-1H-indol-3-yl)-3-(benzothiazol-2-yl)urea: Contains a benzothiazole ring instead of a thiazole ring.
Uniqueness
1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea is unique due to its specific combination of an indole and a thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-17-8-10(9-4-2-3-5-11(9)17)15-12(18)16-13-14-6-7-19-13/h2-8H,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBSIQYJWONIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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